

Initial Safety and Tolerability Profile of Tuspetinib: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tuspetinib*

Cat. No.: *B8210132*

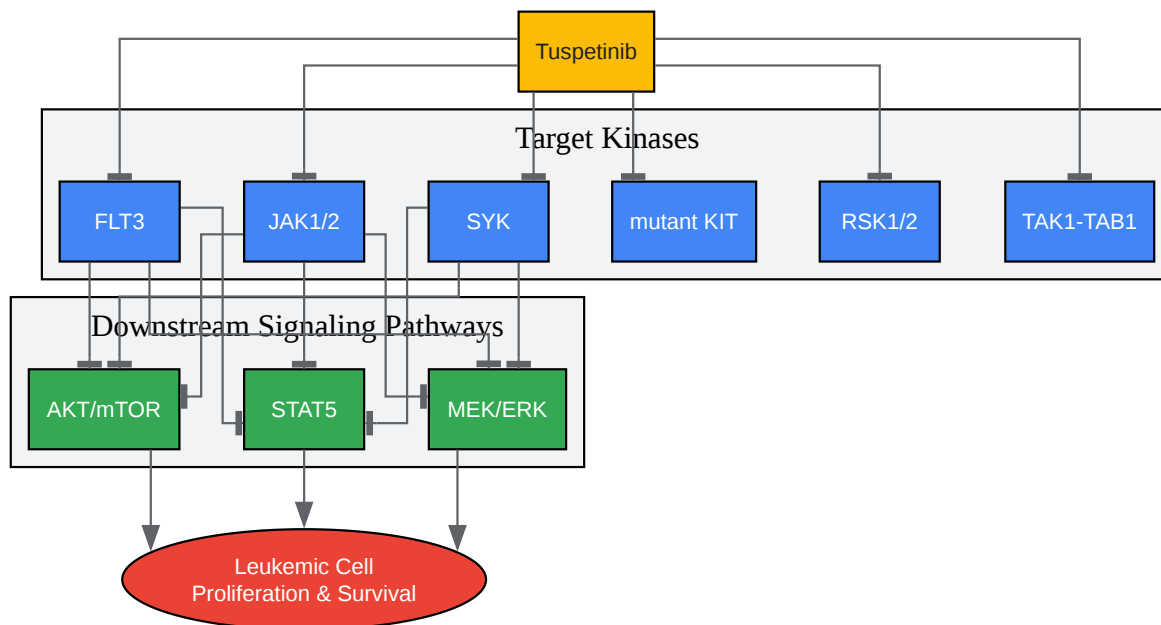
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Introduction

Tuspetinib (formerly HM43239) is an orally administered, once-daily, multi-kinase inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML).[1][2] It is designed to target a specific set of kinases that are crucial for the proliferation and survival of myeloid cancer cells.[1] This technical guide provides a comprehensive summary of the initial safety, tolerability, and mechanism of action of **Tuspetinib**, drawing from preclinical and clinical trial data. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Tuspetinib functions by inhibiting a select group of kinases involved in oncogenic signaling pathways in AML.[3] Its primary targets include SYK, wild-type and mutant forms of FLT3, mutant KIT, JAK1/2, RSK1/2, and TAK1-TAB1 kinases.[1] This multi-targeted approach is designed to overcome resistance mechanisms and improve therapeutic outcomes.[4] Preclinical studies have shown that **Tuspetinib** can suppress the phosphorylation of key downstream signaling proteins such as STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[5]



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Diagram 1: **Tuspentinib**'s inhibitory action on key signaling kinases in AML.

Clinical Safety and Tolerability

The safety and tolerability of **Tuspentinib** have been evaluated in the Phase 1/2 TUSCANY (also known as APTIVATE) clinical trial (NCT03850574).[4][6] This study assessed **Tuspentinib** as a monotherapy, in a doublet combination with venetoclax, and as a triplet therapy with venetoclax and azacitidine in patients with relapsed or refractory (R/R) AML and in newly diagnosed AML patients ineligible for induction chemotherapy.[6][7][8]

Monotherapy

In the monotherapy dose-escalation part of the trial, **Tuspentinib** was well-tolerated at doses ranging from 20 mg to 160 mg, with no dose-limiting toxicities (DLTs) observed.[9] A single DLT, Grade 3 muscular weakness, was reported at the 200 mg dose.[9] The recommended Phase 2 dose (RP2D) for monotherapy was established at 80 mg.[9] Treatment-related Grade ≥ 3 adverse events were infrequent.[9]

Table 1: Safety and Efficacy of **Tuspentinib** Monotherapy in R/R AML

Dose Level	Number of Patients (evaluable)	Composite Complete Remission (CRc) Rate	Key Adverse Events (Grade ≥3)
40 mg	13	15.4%	-
80 mg	17	29.4%	Neutrophil count decreased (2.6%), Muscular weakness (2.6%)[9]
120 mg	14	7.1%	-
160 mg	6	16.7%	-
200 mg	-	-	Muscular weakness (1 patient, DLT)[9]

Data from the global Phase 1/2 trial as of May 30, 2023.[9]

Combination Therapy

Tuspetinib and Venetoclax (Doublet Therapy)

The combination of **Tuspetinib** with venetoclax was also found to be well-tolerated in patients with R/R AML.[9] The most common treatment-emergent adverse events (TEAEs) were consistent with those expected from venetoclax, including febrile neutropenia, nausea, and pneumonia.[10] Importantly, no new safety signals were identified, and there were no clinically significant pharmacokinetic interactions between the two drugs.[10]

Table 2: Safety and Efficacy of **Tuspetinib** + Venetoclax in R/R AML

Tuspetinib Dose	Venetoclax Dose	Number of Patients	Overall CRc Rate	Most Frequent TEAEs (All Grades)
80 mg	400 mg	79	18.5%	Febrile neutropenia (26.6%), Nausea (26.6%), Pneumonia (22.8%)[10]

Data as of July 02, 2024.[10]

Tuspetinib, Venetoclax, and Azacitidine (Triplet Therapy)

In newly diagnosed AML patients, the triplet combination has demonstrated a favorable safety profile with no DLTs reported at **Tuspetinib** doses of 40 mg, 80 mg, and 120 mg.[11][12] The therapy has been well-tolerated, with no treatment-related deaths.[11][12] This triplet regimen has shown high rates of complete remission (CR/CRh) and measurable residual disease (MRD) negativity.[11][13]

Table 3: Safety and Efficacy of Triplet Therapy in Newly Diagnosed AML

Tuspetinib Dose Level	Number of Patients	CR/CRh Rate	MRD Negativity (among responders)	Key Safety Findings
40 mg	4	50% (2/4)	-	No DLTs observed.[7][14]
80 mg	3	100%	78% (7/9 across all cohorts)[11][13]	No DLTs, no relapses, no treatment-related deaths.[11]
120 mg	3	100%	-	No significant safety concerns.[12]

Early data from the TUSCANY trial.[11][14]

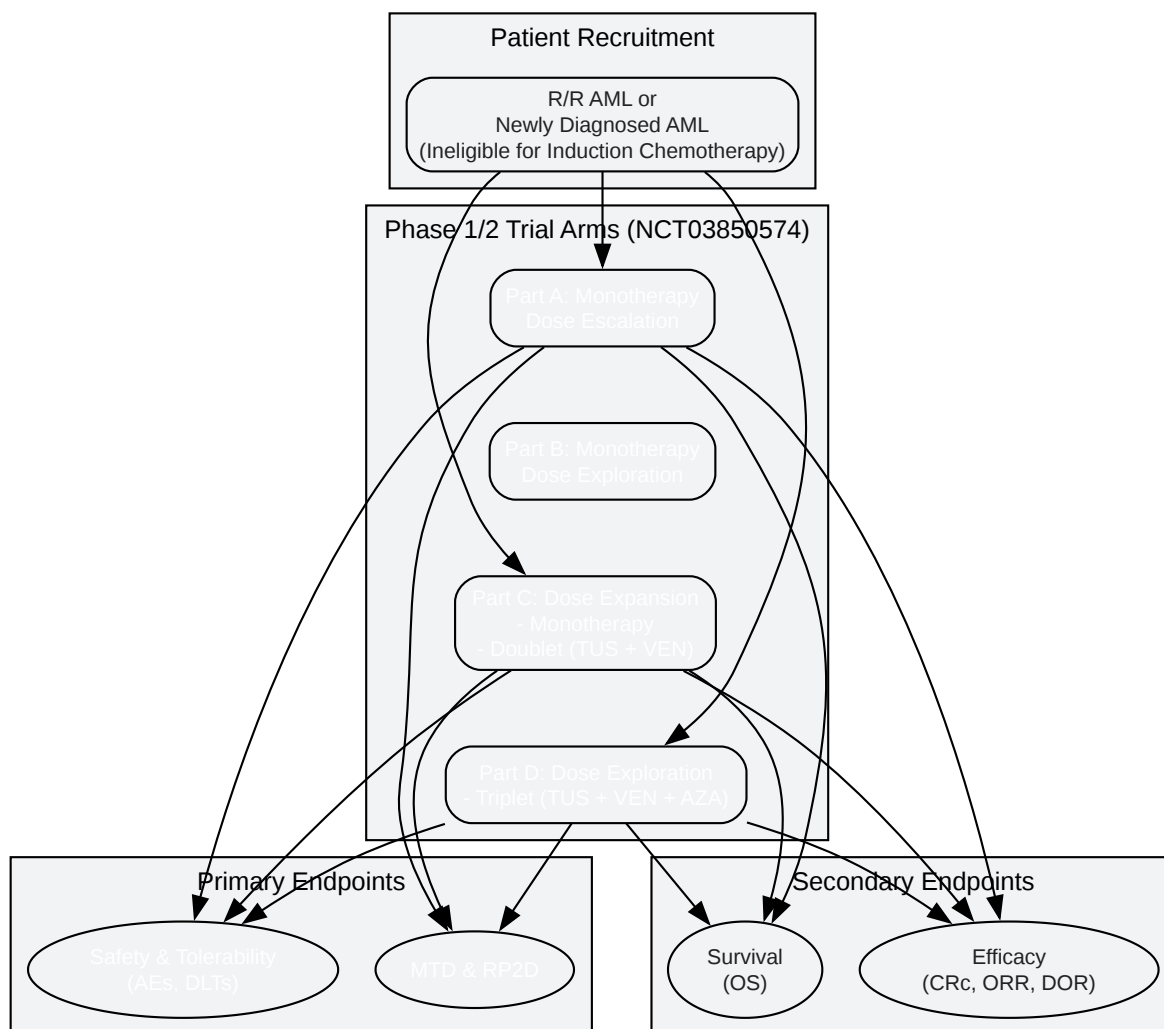
Experimental Protocols

TUSCANY/APTIVATE Clinical Trial (NCT03850574)

This is an ongoing, open-label, multi-center, Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Tuspetinib** in patients with AML.[6][11]

- Study Design: The trial is composed of multiple parts:
 - Part A: Dose escalation of **Tuspetinib** monotherapy.[6]
 - Part B: Dose exploration of **Tuspetinib** monotherapy.[6]
 - Part C: Dose expansion of **Tuspetinib** monotherapy and in combination with venetoclax.[6]
 - Part D: Dose exploration of **Tuspetinib** in combination with venetoclax and azacitidine for newly diagnosed AML.[6]

- Patient Population: The study enrolls patients with relapsed or refractory AML, as well as newly diagnosed AML patients who are ineligible for intensive induction chemotherapy.[\[6\]](#)[\[8\]](#)
- Primary Endpoints:
 - Frequency and severity of adverse events.[\[13\]](#)
 - Maximum Tolerated Dose (MTD) of **Tuspetinib**.[\[7\]](#)
 - Recommended Phase 2 Dose (RP2D) of **Tuspetinib**.[\[7\]](#)
- Secondary Endpoints:
 - Composite Complete Remission (CRc) rate.[\[7\]](#)
 - Overall Response Rate (ORR).[\[7\]](#)
 - Duration of Response (DOR).[\[7\]](#)
 - Overall Survival (OS).[\[7\]](#)



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Diagram 2: Workflow of the TUSCANY/APTIVATE clinical trial.

Preclinical In Vivo Models

Preclinical efficacy was evaluated in mouse xenograft models using human AML cell lines (e.g., MV-4-11, MOLM-14).[5] Both subcutaneous and orthotopic (bone marrow) inoculation models were used to assess tumor growth and survival.[1][5] These studies demonstrated that oral

Tuspetinib significantly extended survival and had enhanced activity when combined with venetoclax or azacitidine.[5][15]

Conclusion

The initial clinical data for **Tuspetinib** demonstrates a manageable safety profile and promising tolerability, both as a monotherapy and in combination with standard-of-care agents for AML.[9][11] In the triplet combination for newly diagnosed AML, **Tuspetinib** has shown excellent remission rates without introducing significant new toxicities.[11][12] These findings support the continued development of **Tuspetinib** as a potent therapeutic option for a broad range of AML patient populations.[3][11]

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- To cite this document: BenchChem. [Initial Safety and Tolerability Profile of Tuspentinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8210132#initial-safety-and-tolerability-profile-of-tuspentinib>]

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